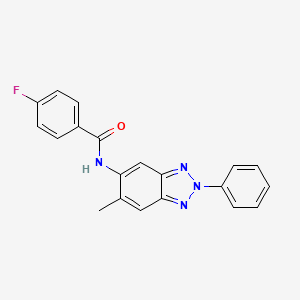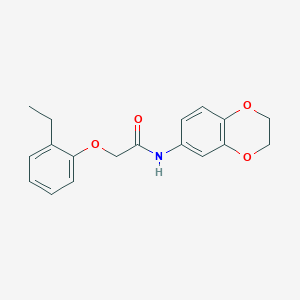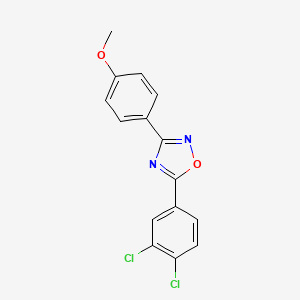![molecular formula C10H9N5S B5531741 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5531741.png)
5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine” is a chemical compound with the molecular formula C10H9N5S . It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopenta ring fused with a thieno ring, which is further fused with a tetrazolo ring and a pyrimidine ring . This complex structure may contribute to its unique chemical properties.Wirkmechanismus
Target of Action
The primary target of 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Mode of Action
The compound interacts with PDE10A, a dual substrate enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .
Biochemical Pathways
The compound affects the cAMP and cGMP pathways, which are well characterized and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining, or triggering cognitive, motor, or psychiatric disturbances .
Result of Action
The inhibition of PDE10A by the compound leads to the potentiation of dopamine D1-receptor signaling in the direct pathway neurons and simultaneous potentiation of adenosine A2A receptor signaling and inhibition of dopamine D2-receptor signaling in the indirect pathway neurons . This results in changes in DARPP-32 phosphorylation, indicating the predominant effect of PDE10A inhibition in the indirect pathway neurons .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine in lab experiments is that it has been found to have various biochemical and physiological effects, which make it a potentially useful compound for studying the mechanisms of action of various receptors in the body. Additionally, the compound has been found to have activity against certain bacteria and fungi, which makes it a potentially useful compound for studying the development of antimicrobial agents. One limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving the compound.
Zukünftige Richtungen
There are several future directions for research involving 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine. One direction is to further study the compound's mechanism of action, in order to better understand how it interacts with various receptors in the body. Another direction is to explore the compound's potential use as an antitumor agent, and to study its effects on different types of cancer cells. Additionally, further research could be conducted to explore the compound's potential use as an antimicrobial agent, and to study its effects on different types of bacteria and fungi. Finally, research could be conducted to explore the compound's potential use in the treatment of neurological disorders, and to study its effects on different types of receptors in the brain.
Synthesemethoden
The synthesis of 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine involves the reaction of 3-amino-4-methyl-5-mercapto-1,2,4-triazole with ethyl propiolate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine has been found to have various scientific research applications. It has been studied as a potential antitumor agent, as it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied as a potential antimicrobial agent, as it has been found to have activity against certain bacteria and fungi. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, as it has been found to have a modulatory effect on the GABA-A receptor.
Eigenschaften
IUPAC Name |
7-methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-5-11-10-8(9-12-13-14-15(5)9)6-3-2-4-7(6)16-10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPBYVZBGPEKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C4=NN=NN14 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5531659.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5531667.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5531675.png)
![3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)

![2-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5531693.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5531709.png)

![ethyl 5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5531728.png)
![[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5531734.png)
![1-{2-[(4-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5531743.png)
![isopropyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5531746.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylacetamide](/img/structure/B5531754.png)